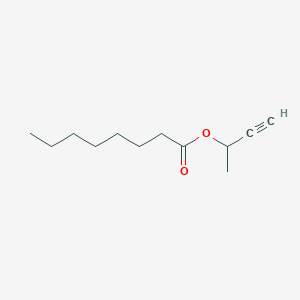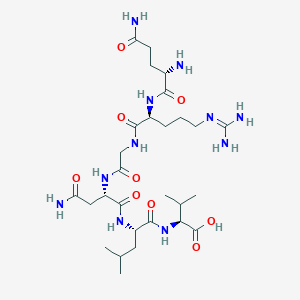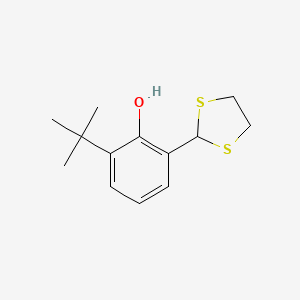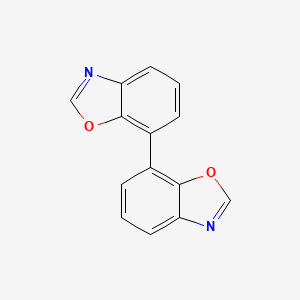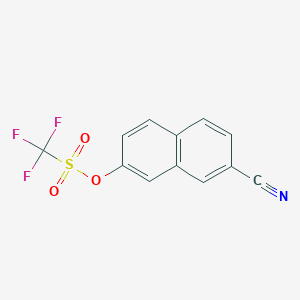
7-Cyano-2-naphthyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyano-2-naphthyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H6F3NO3S It is a derivative of naphthalene, characterized by the presence of a cyano group at the 7-position and a trifluoromethanesulfonate group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 7-cyano-2-naphthol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride. The general reaction scheme is as follows:
7-Cyano-2-naphthol+Triflic anhydride→7-Cyano-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
7-Cyano-2-naphthyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the cyano and trifluoromethanesulfonate groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Heck Reaction: This reaction involves the use of palladium catalysts and bases such as triethylamine, with the reaction typically conducted under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic aromatic substitution reaction with an amine, the product would be an amine-substituted naphthalene derivative.
科学的研究の応用
7-Cyano-2-naphthyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism by which 7-Cyano-2-naphthyl trifluoromethanesulfonate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The cyano group also plays a role in stabilizing intermediates and transition states during these reactions.
類似化合物との比較
Similar Compounds
2-Naphthyl trifluoromethanesulfonate: Similar in structure but lacks the cyano group.
6-Cyano-2-naphthyl trifluoromethanesulfonate: Similar but with the cyano group at the 6-position instead of the 7-position.
Uniqueness
7-Cyano-2-naphthyl trifluoromethanesulfonate is unique due to the specific positioning of the cyano and trifluoromethanesulfonate groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
188616-78-6 |
|---|---|
分子式 |
C12H6F3NO3S |
分子量 |
301.24 g/mol |
IUPAC名 |
(7-cyanonaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6H |
InChIキー |
RBTTUQHWNJRRRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)


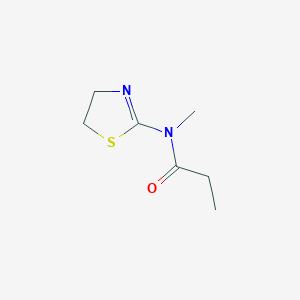
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
